2-difluoromethanesulfonyl-N-{2-[4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl]ethyl}benzamide
Description
This compound is a benzamide derivative featuring a difluoromethanesulfonyl group and a pyrazole moiety substituted with furan-2-yl and methyl groups. Its structure combines sulfonamide and benzamide functionalities, which are common in agrochemicals and pharmaceuticals. The difluoromethanesulfonyl group may enhance metabolic stability and binding affinity compared to non-fluorinated analogs .
Properties
IUPAC Name |
2-(difluoromethylsulfonyl)-N-[2-[4-(furan-2-yl)-3,5-dimethylpyrazol-1-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F2N3O4S/c1-12-17(15-7-5-11-28-15)13(2)24(23-12)10-9-22-18(25)14-6-3-4-8-16(14)29(26,27)19(20)21/h3-8,11,19H,9-10H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYCXDVZXFZCEDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)C2=CC=CC=C2S(=O)(=O)C(F)F)C)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F2N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-difluoromethanesulfonyl-N-{2-[4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl]ethyl}benzamide involves multiple steps, including the formation of the furan and pyrazole rings, followed by their coupling with the benzamide group. One common method for synthesizing such compounds is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale application of the Suzuki–Miyaura coupling reaction, optimized for high yield and purity. This process would require precise control of reaction conditions, including temperature, pressure, and the concentration of reagents, to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-difluoromethanesulfonyl-N-{2-[4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl]ethyl}benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives with different functional groups.
Reduction: The compound can be reduced to form different reduced derivatives.
Substitution: The benzamide group can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid, while reduction can produce furan-2-ylmethanol.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Medicine: It may have potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 2-difluoromethanesulfonyl-N-{2-[4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl]ethyl}benzamide exerts its effects involves its interaction with specific molecular targets and pathways. The furan and pyrazole rings can interact with enzymes and receptors, potentially modulating their activity. The benzamide group may also play a role in binding to specific proteins or nucleic acids, influencing biological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Agrochemicals
(a) Sulfentrazone (N-(2,4-dichloro-5-(4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl)phenyl)methanesulfonamide)
- Key Features : Contains a triazole ring and difluoromethyl group.
- Comparison: Unlike the target compound’s pyrazole-furan system, sulfentrazone’s triazole core may confer different herbicidal activity.
(b) Diflufenican (N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide)
- Key Features : Fluorinated benzamide with a pyridine backbone.
- Comparison: Diflufenican’s pyridine and trifluoromethylphenoxy groups enhance lipophilicity, favoring pre-emergent herbicidal action. The target compound’s furan substituent may instead promote π-π stacking in enzyme binding .
Pharmacologically Relevant Pyrazole Derivatives
(a) Example 53 (4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide)
- Key Features : Pyrazolo-pyrimidine core with fluorinated chromene and benzamide groups.
- Comparison : The pyrazolo-pyrimidine system in Example 53 likely targets kinases or nucleotide-binding proteins. The target compound’s simpler pyrazole-furan system may prioritize different biological pathways. Fluorination in both compounds improves bioavailability, but the chromene moiety in Example 53 adds rigidity absent in the target .
(b) N-{2-[(3,5-Dimethyl-1H-pyrazol-1-yl)carbonyl]-1-phenylpentyl}-4-methylbenzenesulfonamide
- Key Features : Pyrazole linked to a sulfonamide via a carbonyl group.
Physicochemical and Functional Comparisons
Table 1: Structural and Functional Comparison
Key Observations :
- Fluorination : The target compound and Example 53 utilize fluorine to modulate electronic properties and metabolic stability.
- Heterocyclic Diversity : Pyrazole (target) vs. triazole (sulfentrazone) cores influence binding pocket compatibility.
- Sulfonamide vs. Benzamide : The difluoromethanesulfonyl group in the target may enhance acidity and solubility relative to simpler sulfonamides .
Biological Activity
The compound 2-difluoromethanesulfonyl-N-{2-[4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl]ethyl}benzamide represents a novel class of benzamide derivatives that have garnered attention for their potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antioxidant, anti-inflammatory properties, and its mechanism of action.
Chemical Structure
The molecular structure of the compound is characterized by the presence of a difluoromethanesulfonyl group attached to a benzamide framework, which is further substituted with a furan and a pyrazole moiety. This unique arrangement is hypothesized to contribute to its biological efficacy.
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to This compound exhibit significant antimicrobial properties. For instance, derivatives containing the benzofuran-pyrazole scaffold have shown broad-spectrum activity against various bacteria and fungi. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 2.50 to 20 µg/mL, indicating potent antimicrobial effects .
Antioxidant Activity
The antioxidant capacity of the compound was evaluated using the DPPH (1,1-diphenyl-2-picrylhydrazyl) assay. Results indicated substantial radical scavenging activity, with percentages ranging from 84.16% to 90.52% for various analogs. This suggests that the compound may protect cells from oxidative stress .
Anti-inflammatory Effects
The anti-inflammatory potential was assessed through hemolysis inhibition in human red blood cells (HRBC). The stabilization percentages varied significantly among different derivatives, with some compounds achieving up to 99.25% stabilization. This highlights the compound's potential as an anti-inflammatory agent .
DNA Gyrase B Inhibition
One of the notable mechanisms through which this compound exerts its antimicrobial effects is by inhibiting DNA gyrase B in Escherichia coli. The IC50 value for this inhibition was found to be 9.80 µM, comparable to established antibiotics like ciprofloxacin. The presence of hydrophobic interactions due to the compound's structure enhances its binding affinity to the enzyme's active site .
Synthesis and Evaluation
A study conducted on related pyrazole-based compounds revealed that modifications in the structural components significantly influenced their biological activities. For example, compounds with larger ring systems showed enhanced inhibitory effects against DNA gyrase B .
In Vitro Cytotoxicity
In vitro cytotoxicity assays indicated varying levels of toxicity across different compounds, with some exhibiting promising profiles for further development as therapeutic agents .
Data Summary
| Activity | Measurement Method | Results |
|---|---|---|
| Antimicrobial | MIC (µg/mL) | 2.50 - 20 |
| Antioxidant | DPPH Scavenging (%) | 84.16 - 90.52 |
| Anti-inflammatory | HRBC Stabilization (%) | Up to 99.25 |
| DNA Gyrase B Inhibition | IC50 (µM) | 9.80 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
